molecular formula C15H21N3O4S B500571 N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 898640-83-0

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B500571
CAS No.: 898640-83-0
M. Wt: 339.4g/mol
InChI Key: SCPNDGJODKTKIY-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound that features an imidazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-4-methylbenzenesulfonamide
  • N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxybenzenesulfonamide
  • N-(3-(1H-imidazol-1-yl)propyl)-2,4-dimethoxy-4-methylbenzenesulfonamide

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to the presence of both the imidazole ring and the 2,5-dimethoxy-4-methylbenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-12-9-14(22-3)15(10-13(12)21-2)23(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNDGJODKTKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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